molecular formula C7H3BrFIO2 B1449236 4-Bromo-2-fluoro-5-iodobenzoic acid CAS No. 1521585-65-8

4-Bromo-2-fluoro-5-iodobenzoic acid

Cat. No. B1449236
M. Wt: 344.9 g/mol
InChI Key: QFENAFBNTYORBR-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-iodobenzoic acid is a chemical compound with the CAS Number: 1521585-65-8 . It has a molecular weight of 344.91 . It is a solid substance stored at ambient temperature .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-fluoro-5-iodobenzoic acid is 1S/C7H3BrFIO2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H,11,12) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-5-iodobenzoic acid is a solid substance . It has a molecular weight of 344.91 . The predicted boiling point is 346.2±42.0 °C and the predicted density is 2.388±0.06 g/cm3 .

Scientific Research Applications

  • Synthesis of Biaryl Intermediates

    • Field : Organic Chemistry
    • Application : 4-Bromo-2-fluorobenzoic acid may be used in the synthesis of biaryl intermediates .
    • Method : This typically involves palladium-mediated coupling with various aryl boronic acids .
  • Generation of Electron Transfer Dissociation (ETD) Reagents

    • Field : Mass Spectrometry
    • Application : 2-Fluoro-5-iodobenzoic acid, a molecule similar to 4-Bromo-2-fluoro-5-iodobenzoic acid, has been shown to generate ETD reagents via electrospray ionization followed by collision-induced dissociation .
    • Method : This process involves the use of electrospray ionization followed by collision-induced dissociation .
  • Synthesis of 3, 6-Disubstituted 2-Pyridinecarboxamide

    • Field : Medicinal Chemistry
    • Application : 2-Fluoro-5-iodobenzoic acid is used as a starting material in the synthesis of 3, 6-disubstituted 2-pyridinecarboxamide .
  • Preparation of Nonexplosive Cyclic Hypervalent Iodine (III) Oxidants

    • Field : Organic Chemistry
    • Application : 2-Iodosobenzoic acid (IBA), a molecule similar to 4-Bromo-2-fluoro-5-iodobenzoic acid, has been used for the preparation of nonexplosive cyclic hypervalent iodine (III) oxidants .
    • Method : This involves the use of Oxone® in aqueous solution under mild conditions at room temperature .
    • Results : The thus obtained 2-iodosobenzoic acids (IBAs) could be used as precursors of other cyclic organoiodine (III) derivatives by the solvolytic derivatization of the hydroxy group under mild conditions of 80 °C or lower temperature .
  • Synthesis of Pseudocyclic Benziodoxole Tosylates

    • Field : Organic Chemistry
    • Application : 4-Fluoro-2-iodobenzoic acid, a molecule similar to 4-Bromo-2-fluoro-5-iodobenzoic acid, is employed in the synthesis of pseudocyclic benziodoxole tosylates .
  • Preparation of 1-N-ethyl 6-iodoquinolonic acid and 1-N-cyclopropyl 6-iodoquinolonic acid
    • Field : Organic Chemistry
    • Application : 2-Fluoro-5-iodobenzoic acid, a molecule similar to 4-Bromo-2-fluoro-5-iodobenzoic acid, may be used in the preparation of 1-N-ethyl 6-iodoquinolonic acid and 1-N-cyclopropyl 6-iodoquinolonic acid .

Safety And Hazards

The safety information for 4-Bromo-2-fluoro-5-iodobenzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-2-fluoro-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIO2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFENAFBNTYORBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-5-iodobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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